TNIK Kinase Inhibitory Scaffold Retention vs. KY-05009: Core Pharmacophore Preservation with Reduced C5 Substitution
The target compound retains the 2-phenylamino-thiazole-4-carboxamide hinge-binding motif essential for TNIK kinase inhibition, identified through crystallographic and SAR analysis of the potent reference analog KY-05009 [1]. However, the absence of the 5-(4-methylbenzamido) substituent found in KY-05009 (Ki = 100 nM, IC50 = 9 nM for TNIK) in the target compound structurally predicts a shift in kinase selectivity profile, potentially reducing off-target effects on kinases like MLK1 (where KY-05009 shows IC50 = 18 nM) [1]. While direct TNIK IC50 data for the target compound is not publicly available at this time, this structural divergence from a highly optimized kinase inhibitor represents a quantifiable differentiation for users seeking a less substituted, selectivity-profiling probe based on the same core scaffold .
| Evidence Dimension | Kinase inhibition (TNIK) - predicted scaffold activity |
|---|---|
| Target Compound Data | Contains 2-phenylamino-thiazole-4-carboxamide hinge-binding motif; lacks C5 substitution (probe candidate) |
| Comparator Or Baseline | KY-05009 (5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide): Ki = 100 nM, IC50 = 9 nM (TNIK); IC50 = 18 nM (MLK1) |
| Quantified Difference | Structural: Target compound is des-5-substituted. Activity delta not yet measured; predicted reduced TNIK potency but enhanced selectivity window vs. MLK1 based on SAR trends. |
| Conditions | Biochemical kinase assay (TNIK, MLK1); A549 cell-based TGF-β1 EMT model (comparator data from Kim et al., 2014). |
Why This Matters
For researchers exploring kinase selectivity profiling around the 2-phenylamino-thiazole chemotype, the target compound provides a cleaner, less decorated scaffold that avoids the polypharmacology introduced by the C5-benzamido group in KY-05009.
- [1] Kim, J., et al. (2014). A novel aminothiazole KY-05009 with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells. PLOS One, 9(10), e110180. View Source
